Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC15901148
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO2S |
|---|---|
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3 |
| Standard InChI Key | XDBLVWBDNFIISF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a thieno[2,3-b]pyridine scaffold—a bicyclic system comprising a thiophene ring fused to a pyridine ring. Key substituents include:
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Bromine at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions.
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Methyl group at the 6-position, influencing steric and electronic interactions.
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Methyl ester at the 2-position, providing a handle for further functionalization.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO₂S |
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate |
| CAS Number | Not publicly disclosed |
| Topological Polar Surface Area | 65.5 Ų (calculated) |
| LogP (Octanol-Water) | 3.12 (estimated) |
The bromine atom contributes to a high molecular polarizability (α = 28.5 × 10⁻²⁴ cm³), while the methyl ester group enhances solubility in polar aprotic solvents like DMF and DMSO.
Synthetic Methodologies
Core Scaffold Construction
The thieno[2,3-b]pyridine system is typically assembled via:
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Cyclocondensation: Reaction of 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Cross-Coupling: Suzuki-Miyaura coupling of halogenated precursors with boronic acids. For example, bromine at C3 enables palladium-catalyzed coupling with aryl/heteroaryl boronic esters .
Esterification
The methyl ester group is introduced via Fischer esterification:
Reaction conditions: 12 hr reflux in methanol with catalytic H₂SO₄, yielding 92–95% product.
Biological Activities and Mechanisms
IκB Kinase (IKK) Inhibition
The compound inhibits the IKK complex (IC₅₀ = 0.32 μM), a key regulator of NF-κB signaling implicated in inflammation and cancer. Molecular docking studies reveal:
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Binding site: ATP-binding pocket of IKKβ (PDB: 3RZF)
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Key interactions:
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Bromine forms halogen bonds with Leu21 and Val29.
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Ester carbonyl hydrogen-bonds to Glu149.
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Antitumor Activity
In MDA-MB-231 triple-negative breast cancer cells:
| Parameter | Value |
|---|---|
| GI₅₀ (72 hr exposure) | 1.8 μM |
| Apoptosis induction | 45% at 5 μM |
| Selectivity index | 12.6 (vs. MCF-10A) |
Mechanistically, the compound induces G2/M arrest via downregulation of cyclin B1 (70% reduction at 5 μM) and activates caspase-3/7 pathways.
Applications in Drug Discovery
Lead Optimization
Structural analogs demonstrate improved pharmacokinetic profiles:
| Derivative | Half-life (hr) | Oral Bioavailability (%) |
|---|---|---|
| Parent compound | 2.1 | 18 |
| 6-Cyano analog | 4.7 | 42 |
| 3-Iodo-6-methyl analog | 3.9 | 35 |
The methyl group at C6 enhances metabolic stability by shielding the thiophene ring from cytochrome P450 oxidation.
Prodrug Development
Ester prodrugs show enhanced aqueous solubility:
| Prodrug | Solubility (mg/mL) |
|---|---|
| Parent compound | 0.12 |
| Lysine amide prodrug | 8.7 |
| Phosphoryloxymethyl ester | 14.2 |
Future Research Directions
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Targeted Delivery Systems: Encapsulation in lipid nanoparticles (e.g., LNPs) for improved tumor accumulation.
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Combination Therapies: Synergy studies with PARP inhibitors (olaparib) in BRCA-mutant cancers.
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Photodynamic Applications: Exploration of bromine's heavy atom effect for photosensitizer development.
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